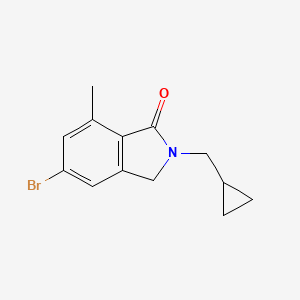
5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one is a chemical compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Méthodes De Préparation
The synthesis of 5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the bromination of a precursor compound followed by cyclization to form the isoindolone ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Applications De Recherche Scientifique
5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
5-Bromo-2-cyclopropylmethyl-7-methyl-2,3-dihydro-isoindol-1-one can be compared with other isoindolone derivatives. Similar compounds include:
- 5-Bromo-2,3-dihydro-1H-isoindol-1-one
- 7-Methyl-2-cyclopropylmethyl-2,3-dihydro-isoindol-1-one These compounds share structural similarities but may differ in their biological activities and chemical properties, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C13H14BrNO |
|---|---|
Poids moléculaire |
280.16 g/mol |
Nom IUPAC |
5-bromo-2-(cyclopropylmethyl)-7-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C13H14BrNO/c1-8-4-11(14)5-10-7-15(6-9-2-3-9)13(16)12(8)10/h4-5,9H,2-3,6-7H2,1H3 |
Clé InChI |
HEFLGWGPLOFZEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=C1C(=O)N(C2)CC3CC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)butan-1-ol](/img/structure/B8540928.png)
![2-Fluoro-3-(1,4-dioxaspiro[4.5]decan-8-YL)pyrazine](/img/structure/B8540909.png)
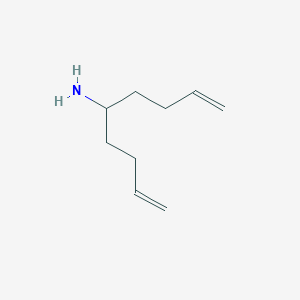
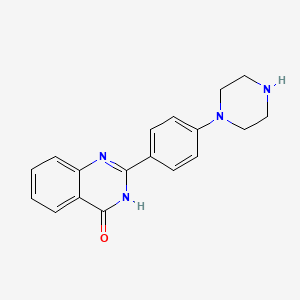
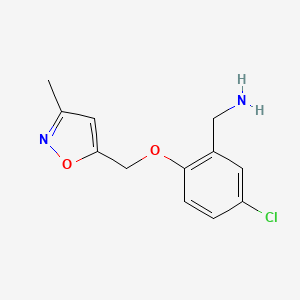
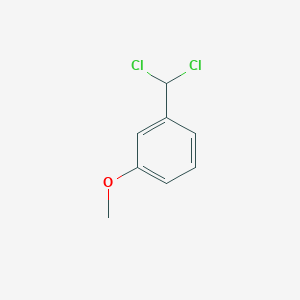
![1h-Indole,3-[2-[4-(4-bromophenoxy)-1-piperidinyl]ethyl]-](/img/structure/B8540997.png)
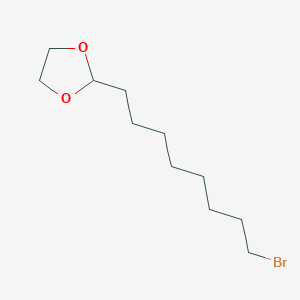
![2-[Methyl(3-methyl-4-nitrophenyl)amino]ethanol](/img/structure/B8540932.png)
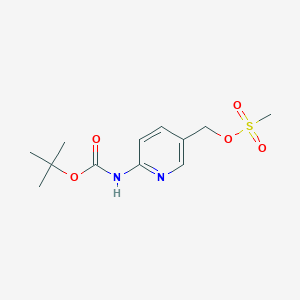

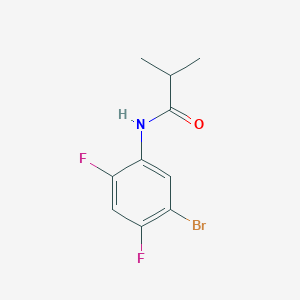
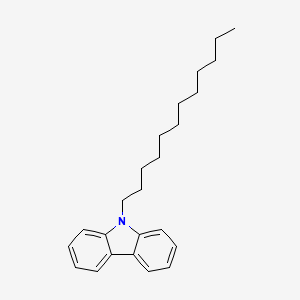
![2-Naphthalenecarboxamide, 4-amino-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B8540964.png)
